(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is substituted with an iodine atom at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They are often employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound, being a tert-butyl ester, is involved in various reactions. One such reaction is the Steglich Esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters . The reaction involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .
Biochemical Pathways
For instance, they can react with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then be used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .
Pharmacokinetics
It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .
Result of Action
The compound, being a tert-butyl ester, is known to participate in various reactions that lead to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester”. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the compound’s reaction efficiency can be influenced by the presence of other reagents, such as DMAP in the case of Steglich Esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the iodination of a pyrrolidine derivative followed by esterification. One common method is the reaction of (3S)-3-hydroxypyrrolidine-1-carboxylate with iodine in the presence of a base to form the iodopyrrolidine intermediate. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of the corresponding hydrogen-substituted pyrrolidine.
Oxidation: Formation of oxidized pyrrolidine derivatives.
Scientific Research Applications
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Uniqueness
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing a versatile intermediate for further chemical transformations.
Biological Activity
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an iodine substitution and a tert-butyl ester functional group. The molecular formula is with a molecular weight of 291.15 g/mol. The presence of iodine enhances the compound's lipophilicity, which can influence its biological interactions.
Antidepressant Activity
Research indicates that compounds similar to (S)-3-iodo-pyrrolidine derivatives modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential antidepressant-like effects. A study demonstrated that this class of compounds exhibited significant behavioral changes in animal models, indicating their potential as therapeutic agents for depression.
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with various inflammatory mediators, potentially inhibiting pathways that lead to chronic inflammation. The anti-inflammatory activity was assessed through in vitro assays measuring cytokine release in response to inflammatory stimuli .
Interaction with Biological Targets
This compound interacts with several biological targets, including receptors involved in neurotransmission and inflammation. Binding affinity studies have indicated that the compound may act as a modulator of the M3 muscarinic acetylcholine receptor, which is implicated in various physiological processes including cognition and memory .
Case Study 1: Neuropharmacological Assessment
In a neuropharmacological study, (S)-3-iodo-pyrrolidine was evaluated for its effects on cognitive functions in rodent models. The results showed improved memory retention and reduced anxiety-like behaviors compared to control groups. The study highlighted the compound's potential as a cognitive enhancer.
Case Study 2: Cancer Therapeutics
A recent investigation explored the anticancer properties of (S)-3-iodo-pyrrolidine derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutic agents like bleomycin. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, suggesting its utility in cancer treatment .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C₁₀H₁₆INO₂ | Iodinated pyrrolidine | Antidepressant, anti-inflammatory |
4-(Pyrrolidin-3-YL)piperazine-1-carboxylic Acid tert-butyl Ester | C₁₆H₂₀N₂O₃ | Piperazine derivative | Neuropharmacological effects |
2-OXO-1,2-DIHYDRO-SPIRO[INDOLE-3,3'-PYRROLIDINE] | C₁₄H₁₈N₂O₂ | Spirocyclic structure | Cytotoxicity against cancer cells |
Properties
IUPAC Name |
tert-butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTQLIAIOWLK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653989 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234576-81-8 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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